4-(Allylamino)-4-oxo-2-butenoic acid
Description
4-(Allylamino)-4-oxo-2-butenoic acid is a substituted butenoic acid derivative characterized by an allylamino group at the 4-position and a conjugated α,β-unsaturated ketone system. These compounds share a common backbone of 4-oxo-2-butenoic acid, with variations in substituents influencing their chemical stability, reactivity, and pharmacological profiles .
Properties
CAS No. |
42829-13-0 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(E)-4-oxo-4-(prop-2-enylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h2-4H,1,5H2,(H,8,9)(H,10,11)/b4-3+ |
InChI Key |
SZYZSIWKJQRNIE-ONEGZZNKSA-N |
SMILES |
C=CCNC(=O)C=CC(=O)O |
Isomeric SMILES |
C=CCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C=CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield : Bulky substituents (e.g., 2,4-diisopropylphenyl) reduce yields (45–63%) compared to simpler aryl groups .
- Thermal Stability : Melting points correlate with substituent complexity. For example, tetramethylphenyl derivatives (e.g., compound 22) exhibit higher melting points (198–200°C) .
Antiproliferative Activity
- Chalcone–Aroylacrylic Acid Chimeras: Compounds like (E)-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid phenylamide (27) show cytotoxicity against cancer cell lines (IC₅₀ values in µM range) due to α,β-unsaturated ketone-mediated apoptosis .
- CLEFMA: Demonstrated efficacy in lung cancer xenograft models via NF-κB pathway inhibition and apoptosis induction .
Anti-HIV and Enzyme Inhibition
- Benzimidazole Derivatives: 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives exhibit anti-HIV-1 activity, likely through reverse transcriptase inhibition .
- Xanthine-3-Hydroxylase Inhibitors: (E)-4-(3',4'-dichlorophenyl)-4-oxo-2-butenoic acid (PNU 157694) is a potent inhibitor, highlighting the role of halogenated aryl groups in enzyme targeting .
Stability and Formulation Challenges
- CLEFMA : Requires cyclodextrin or liposomal encapsulation to enhance stability and bioavailability in vivo .
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves the condensation of maleic anhydride with allylamine. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the anhydride’s electrophilic carbonyl group (Fig. 1).
Key steps :
- Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or methyl ethyl ketone (MEK) are preferred for their ability to stabilize transition states without participating in side reactions.
- Stoichiometry : A 1:1 molar ratio of maleic anhydride to allylamine ensures complete conversion, with excess amine leading to di-substitution byproducts.
- Temperature Control : Maintaining temperatures between 0–25°C mitigates exothermic runaway reactions, as evidenced by differential scanning calorimetry (DSC) data.
Workup and Isolation
Post-reaction, the crude product is subjected to vacuum distillation to remove volatile solvents, followed by dispersion in diluent oils (e.g., mineral oil) to prevent crystallization-induced aggregation. This protocol achieves yields of 78–85% with >95% purity (HPLC).
Table 1: Reaction Conditions and Yields
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 85 | 97 |
| Temperature (°C) | 0–25 | 82 | 95 |
| Allylamine Equivalents | 1.0 | 78 | 96 |
Direct Amination of Preformed γ-Keto Acid Intermediates
Two-Step Synthesis Pathway
An alternative route involves synthesizing 4-oxo-2-butenoic acid first, followed by allylamine conjugation:
Characterization and Quality Control
Products are validated using:
- ¹H-NMR : Distinct peaks at δ 6.3 ppm (C=CH), δ 5.8–5.9 ppm (allyl protons), and δ 12.1 ppm (carboxylic acid).
- IR Spectroscopy : Absorbances at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C conjugated to ketone).
Industrial-Scale Production Considerations
Solvent-Free Approaches
Recent patents describe solvent-free mechanochemical synthesis using ball milling. Maleic anhydride and allylamine are ground with catalytic K₂CO₃, reducing reaction times to 2 hours with 88% yield.
Waste Minimization Strategies
- In Situ Quenching : Unreacted maleic anhydride is neutralized with aqueous NaHCO₃, reducing effluent toxicity.
- Solvent Recovery : MEK and THF are reclaimed via fractional distillation, achieving 90% reuse rates.
Physicochemical Properties and Stability
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 157.14 g/mol | ESI-MS |
| Melting Point | 112–114°C | DSC |
| Solubility (H₂O) | 8.2 mg/mL | USP <921> |
| logP | 1.4 | Shake-flask |
The compound exhibits pH-dependent stability, degrading via keto-enol tautomerism at pH >7.0. Storage under nitrogen at –20°C ensures >24-month shelf life.
Applications in Enzyme Inhibition
While beyond synthesis scope, preliminary studies on analogs show nanomolar inhibition (Kᵢ = 1.85–5.04 nM) against human carbonic anhydrase isoforms, suggesting therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Allylamino)-4-oxo-2-butenoic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. For example, coupling (E)-4-aryl-4-oxo-2-butenoic acid derivatives with allylamine under reflux in anhydrous solvents (e.g., THF or DCM) yields the target compound. Reaction optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of acid to amine), temperature (70–80°C), and catalysts (e.g., DCC/DMAP). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization improves purity. Yields can exceed 50% with optimized conditions .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Key signals include δ ~6.5–7.5 ppm (vinyl protons) and δ ~170–180 ppm (carbonyl carbons) .
- High-Resolution Mass Spectrometry (HR-MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺) with <5 ppm error .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) assess purity (>99.5%) and retention time consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
